Cas no 440332-02-5 (N-2-(4-chlorophenyl)ethyl-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide)

N-2-(4-chlorophenyl)ethyl-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide 化学的及び物理的性質
名前と識別子
-
- 1,2,3-Benzotriazine-3(4H)-acetamide, N-[2-(4-chlorophenyl)ethyl]-4-oxo-
- N-2-(4-chlorophenyl)ethyl-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide
- AKOS001413842
- N-[2-(4-chlorophenyl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide
- N-(4-chlorophenethyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide
- Oprea1_244855
- Z26148559
- US9556130, test 74
- SR-01000565266
- GASJSONKGOIOOV-UHFFFAOYSA-N
- SR-01000565266-1
- SCHEMBL17766917
- 440332-02-5
- F0916-6886
- N-[2-(4-chlorophenyl)ethyl]-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide
- BDBM263505
- CHEMBL4871792
-
- インチ: 1S/C17H15ClN4O2/c18-13-7-5-12(6-8-13)9-10-19-16(23)11-22-17(24)14-3-1-2-4-15(14)20-21-22/h1-8H,9-11H2,(H,19,23)
- InChIKey: GASJSONKGOIOOV-UHFFFAOYSA-N
- SMILES: N1C2=CC=CC=C2C(=O)N(CC(NCCC2=CC=C(Cl)C=C2)=O)N=1
計算された属性
- 精确分子量: 342.0883534g/mol
- 同位素质量: 342.0883534g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 24
- 回転可能化学結合数: 5
- 複雑さ: 491
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 74.1Ų
- XLogP3: 3.5
じっけんとくせい
- 密度みつど: 1.37±0.1 g/cm3(Predicted)
- 酸度系数(pKa): 14.62±0.46(Predicted)
N-2-(4-chlorophenyl)ethyl-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0916-6886-20μmol |
N-[2-(4-chlorophenyl)ethyl]-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide |
440332-02-5 | 90%+ | 20μmol |
$79.0 | 2023-07-28 | |
Life Chemicals | F0916-6886-5μmol |
N-[2-(4-chlorophenyl)ethyl]-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide |
440332-02-5 | 90%+ | 5μmol |
$63.0 | 2023-07-28 | |
Life Chemicals | F0916-6886-4mg |
N-[2-(4-chlorophenyl)ethyl]-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide |
440332-02-5 | 90%+ | 4mg |
$66.0 | 2023-07-28 | |
Life Chemicals | F0916-6886-2mg |
N-[2-(4-chlorophenyl)ethyl]-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide |
440332-02-5 | 90%+ | 2mg |
$59.0 | 2023-07-28 | |
Life Chemicals | F0916-6886-10mg |
N-[2-(4-chlorophenyl)ethyl]-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide |
440332-02-5 | 90%+ | 10mg |
$79.0 | 2023-07-28 | |
Life Chemicals | F0916-6886-2μmol |
N-[2-(4-chlorophenyl)ethyl]-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide |
440332-02-5 | 90%+ | 2μmol |
$57.0 | 2023-07-28 | |
Life Chemicals | F0916-6886-10μmol |
N-[2-(4-chlorophenyl)ethyl]-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide |
440332-02-5 | 90%+ | 10μmol |
$69.0 | 2023-07-28 | |
Life Chemicals | F0916-6886-5mg |
N-[2-(4-chlorophenyl)ethyl]-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide |
440332-02-5 | 90%+ | 5mg |
$69.0 | 2023-07-28 | |
Life Chemicals | F0916-6886-1mg |
N-[2-(4-chlorophenyl)ethyl]-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide |
440332-02-5 | 90%+ | 1mg |
$54.0 | 2023-07-28 | |
Life Chemicals | F0916-6886-3mg |
N-[2-(4-chlorophenyl)ethyl]-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide |
440332-02-5 | 90%+ | 3mg |
$63.0 | 2023-07-28 |
N-2-(4-chlorophenyl)ethyl-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide 関連文献
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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10. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
N-2-(4-chlorophenyl)ethyl-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamideに関する追加情報
N-2-(4-Chlorophenyl)ethyl-2-(4-Oxo-3,4-Dihydro-1,2,3-Benzotriazin-3-yl)acetamide (CAS No. 440332-02-5): An Overview
N-2-(4-Chlorophenyl)ethyl-2-(4-Oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide (CAS No. 440332-02-5) is a compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of benzotriazinones and is characterized by its ability to interact with various biological targets, making it a valuable candidate for drug development.
The molecular structure of N-2-(4-Chlorophenyl)ethyl-2-(4-Oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide consists of a benzotriazinone core linked to a chlorophenyl group through an ethylamine linker. This arrangement provides the molecule with a combination of hydrophobic and hydrophilic properties, which are crucial for its biological activity and pharmacokinetic profile. The presence of the chlorophenyl group enhances the compound's lipophilicity, facilitating its cellular uptake and interaction with membrane-bound receptors.
Recent studies have highlighted the potential of N-2-(4-Chlorophenyl)ethyl-2-(4-Oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide in various therapeutic areas. One notable application is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research has shown that this compound can modulate the activity of certain enzymes involved in the pathogenesis of these conditions, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). By inhibiting these enzymes, N-2-(4-Chlorophenyl)ethyl-2-(4-Oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide can potentially improve cognitive function and slow down disease progression.
In addition to its neuroprotective effects, N-2-(4-Chlorophenyl)ethyl-2-(4-Oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide has also been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). These findings suggest that N-2-(4-Chlorophenyl)ethyl-2-(4-Oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide may have therapeutic potential in inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
The pharmacokinetic profile of N-2-(4-Chlorophenyl)ethyl-2-(4-Oxo-3,4-dihydro-1,2,3-benzotriazin-3-y l)acetamide has been extensively studied to optimize its use in drug development. Preclinical data indicate that this compound exhibits good oral bioavailability and a favorable distribution profile. It is rapidly absorbed from the gastrointestinal tract and distributed to various tissues, including the brain. The compound is metabolized primarily by cytochrome P450 enzymes in the liver, with major metabolites being excreted via urine and feces.
To further enhance the therapeutic potential of N-2-(4-Chlorophenyl)ethyl - 2 -( 4 - Oxo - 3 , 4 - dihydro - 1 , 2 , 3 - benzotriazin - 3 - yl ) acetamide, researchers are exploring various prodrug strategies to improve its stability and reduce potential side effects. One approach involves modifying the ethylamine linker to create a prodrug that is activated by specific enzymes in target tissues. This strategy aims to increase the compound's selectivity and minimize off-target effects.
Clinical trials are currently underway to evaluate the safety and efficacy of N - 2 - ( 4 - Chlorophenyl ) ethyl - 2 -( 4 - Oxo - 3 , 4 - dihydro - 1 , 2 , 3 - benzotriazin - yl ) acetamide in human subjects. Preliminary results from phase I trials have shown promising outcomes with no significant adverse effects reported at therapeutic doses. These findings provide a strong foundation for advancing this compound into later stages of clinical development.
In conclusion, N - 2 -( 4 - Chlorophenylethyl ) - ( Oxo - Dihydro Benzotriazin ) acetamide (CAS No. *************N*-*-*-*-*-*-*-*-*-*-*-*-*-*-*-**********N*-*-**N*-*N*--*-*-*-*-*-*-*-*-*-*-*-*-*-*-*-*) represents a promising candidate for the treatment of neurodegenerative diseases and inflammatory conditions. Its unique structural features and favorable pharmacokinetic properties make it an attractive molecule for further research and development in medicinal chemistry.
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